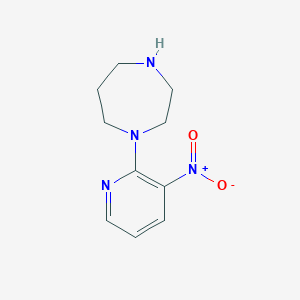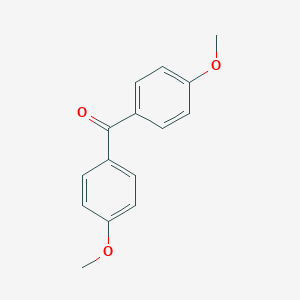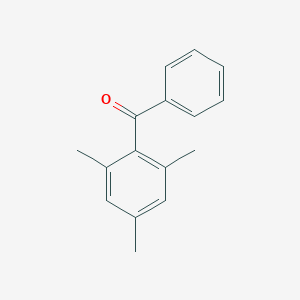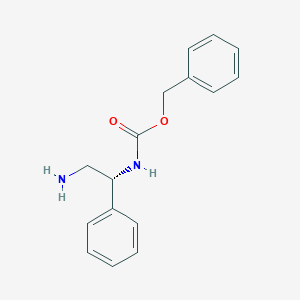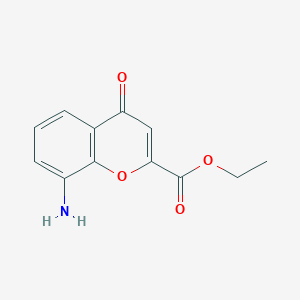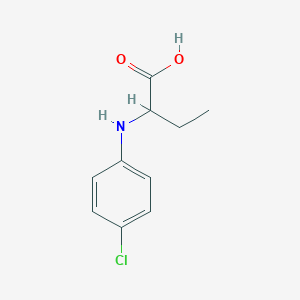
2-(4-Chloroanilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloroanilino)butanoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to reduce pain and inflammation. The compound was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-(4-Chloroanilino)butanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to reduce the activity of leukocytes, which are immune cells that are involved in the inflammatory response. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used NSAID and has been extensively studied in laboratory experiments. Its well-established synthesis method and known mechanism of action make it a useful tool for studying the inflammatory response and related pathways. However, 2-(4-Chloroanilino)butanoic acid has some limitations in laboratory experiments. For example, it has been shown to have some toxic effects on certain cell types and may not be suitable for use in all experimental systems.
Direcciones Futuras
There are several areas of research that could be explored in the future with regards to 2-(4-Chloroanilino)butanoic acid. One area of interest is the potential use of this compound in the treatment of neurological disorders. Studies have shown that this compound may have neuroprotective effects and could be useful in the treatment of conditions such as Alzheimer's disease. Another area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its side effects. Finally, there is a need for further research into the long-term effects of this compound use, particularly with regards to its potential impact on cardiovascular health.
Métodos De Síntesis
Diclofenac can be synthesized through a multi-step process that involves the reaction between 4-chloroaniline and butyric anhydride, followed by a series of chemical reactions to produce the final product. The synthesis method of 2-(4-Chloroanilino)butanoic acid is well-established and has been widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-(4-chloroanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(10(13)14)12-8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGIPYHWUZWLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589752 |
Source


|
| Record name | 2-(4-Chloroanilino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199679-86-2 |
Source


|
| Record name | 2-(4-Chloroanilino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


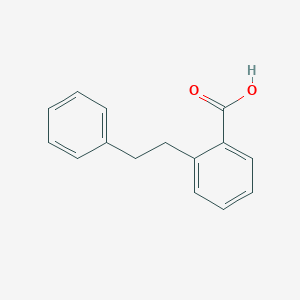
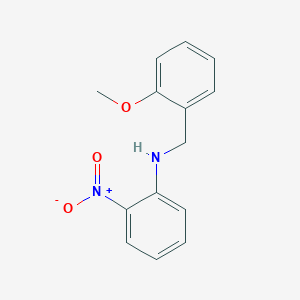




![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)
